

# 5-Fluoro-2-methylindan-1-one molecular structure and weight

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## Compound of Interest

Compound Name: **5-Fluoro-2-methylindan-1-one**

Cat. No.: **B1587259**

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An In-Depth Technical Guide to **5-Fluoro-2-methylindan-1-one**: Structure, Properties, Synthesis, and Applications

## Introduction

**5-Fluoro-2-methylindan-1-one** is a fluorinated derivative of indanone, a class of bicyclic ketones that serve as foundational scaffolds in organic synthesis and medicinal chemistry. The strategic incorporation of a fluorine atom and a methyl group onto the indanone core significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications make it a highly valuable intermediate for the synthesis of complex bioactive molecules and advanced materials.[1][2][3]

As a Senior Application Scientist, this guide aims to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of **5-Fluoro-2-methylindan-1-one**. We will delve into its molecular characteristics, detail a robust synthetic protocol with mechanistic insights, outline methods for its analytical characterization, and explore its applications, particularly its role as a precursor in the development of novel therapeutics.

## Molecular Structure and Physicochemical Properties

### Structural Elucidation

The molecular architecture of **5-Fluoro-2-methylindan-1-one** consists of a benzene ring fused to a five-membered cyclopentanone ring. The key substitutions are a fluorine atom at the 5-position of the aromatic ring and a methyl group at the 2-position of the aliphatic ring, which is adjacent to the carbonyl group.

The presence of the electron-withdrawing fluorine atom on the aromatic ring influences the reactivity of the entire molecule, particularly the electrophilicity of the carbonyl carbon. The methyl group at the alpha-position to the ketone introduces a chiral center, meaning the compound can exist as a racemic mixture of (R) and (S)-enantiomers unless a stereospecific synthesis is employed.

Caption: Molecular structure of **5-Fluoro-2-methylindan-1-one**.

## Physicochemical Data

The key physicochemical properties of **5-Fluoro-2-methylindan-1-one** are summarized below. These values are critical for designing reaction conditions, purification procedures, and formulation strategies.

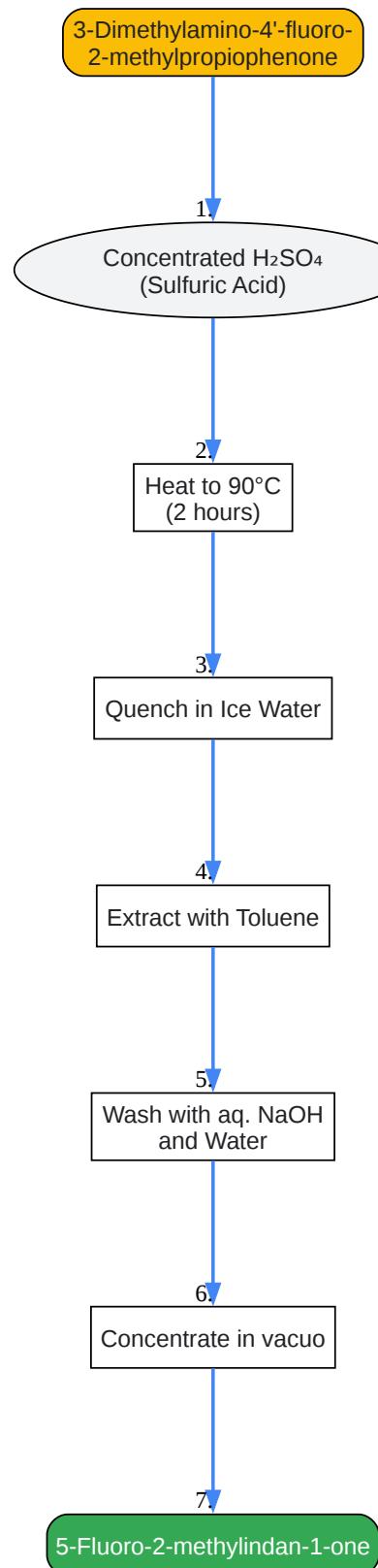
Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>9</sub> FO	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	164.18 g/mol	<a href="#">[1]</a>
CAS Number	41201-58-5	<a href="#">[1]</a> <a href="#">[5]</a>
Appearance	White crystalline solid	<a href="#">[1]</a> <a href="#">[4]</a>
Melting Point	80-82 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	251.8 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.179 g/cm <sup>3</sup>	<a href="#">[1]</a>
Solubility	Soluble in common organic solvents (alcohols, ethers, ketones)	<a href="#">[1]</a> <a href="#">[4]</a>

## Synthesis and Manufacturing

## Synthetic Strategy: Intramolecular Cyclization

The synthesis of **5-Fluoro-2-methylindan-1-one** is efficiently achieved via an acid-catalyzed intramolecular cyclization. A common and effective method starts with 3-dimethylamino-4'-fluoro-2-methylpropiophenone.<sup>[6][7]</sup> This strategy relies on the principle of an intramolecular electrophilic aromatic substitution, where a strong acid protonates the precursor, leading to the elimination of the dimethylamino group and formation of a reactive carbocation intermediate that subsequently attacks the electron-rich fluorophenyl ring to form the five-membered ring of the indanone core.

Concentrated sulfuric acid serves as both the catalyst and the dehydrating agent, promoting the cyclization reaction efficiently at an elevated temperature.<sup>[6]</sup>



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Caption: Synthetic workflow for **5-Fluoro-2-methylindan-1-one**.

## Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield. Each step is critical for the success of the synthesis.

- **Reaction Setup:** In a flask equipped with a magnetic stirrer and a reflux condenser, carefully add 100 mL of concentrated sulfuric acid.
- **Addition of Precursor:** To the stirred sulfuric acid, slowly add 42 g (0.20 mole) of 3-dimethylamino-4'-fluoro-2-methylpropiophenone. The addition should be controlled to manage any initial exotherm.
- **Cyclization Reaction:** Gradually warm the mixture to 90°C over a period of one hour. Maintain this temperature and continue stirring for an additional two hours to ensure the reaction proceeds to completion.<sup>[6]</sup> The progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup - Quenching:** After cooling the reaction mixture to room temperature, carefully pour it onto a sufficient quantity of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the organic product.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product into toluene (3 x 100 mL). Toluene is selected for its good solvency of the product and immiscibility with water.
- **Purification - Washing:** Combine the organic layers and wash sequentially with a 1M aqueous sodium hydroxide (NaOH) solution to remove any acidic impurities, followed by a wash with water to remove residual base and salts.<sup>[6]</sup>
- **Isolation:** Dry the toluene layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **5-Fluoro-2-methylindan-1-one**. Further purification can be achieved by recrystallization or column chromatography if necessary.

## Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized **5-Fluoro-2-methylindan-1-one** is paramount. A combination of spectroscopic techniques provides unambiguous structural verification.

Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic Region: Multiple signals between 7.0-8.0 ppm, showing complex splitting patterns due to <sup>1</sup>H-<sup>1</sup>H and <sup>1</sup>H-<sup>19</sup>F coupling.</li><li>- Aliphatic Region: A multiplet for the methine proton (C2-H), two distinct multiplets for the diastereotopic methylene protons (C3-H<sub>2</sub>), and a doublet for the methyl protons (C2-CH<sub>3</sub>) due to coupling with the C2 proton.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl: A signal downfield (~200 ppm).</li><li>- Aromatic: Multiple signals in the 110-160 ppm range, with some showing characteristic splitting due to C-F coupling (<sup>1</sup>JCF, <sup>2</sup>JCF, etc.).</li><li>- Aliphatic: Signals for the methine (C2), methylene (C3), and methyl carbons.</li></ul>
Mass Spectrometry (MS)	<ul style="list-style-type: none"><li>- Molecular Ion (M<sup>+</sup>): A prominent peak at m/z = 164.18, corresponding to the molecular weight of the compound.</li><li>- Fragmentation: Characteristic losses of CO (m/z 136) and CH<sub>3</sub> (m/z 149) are expected.</li></ul>
Infrared (IR) Spectroscopy	<ul style="list-style-type: none"><li>- C=O Stretch: A strong absorption band around 1700-1720 cm<sup>-1</sup>.</li><li>- Aromatic C=C Stretch: Peaks in the 1450-1600 cm<sup>-1</sup> region.</li><li>- C-F Stretch: A strong band typically found in the 1100-1300 cm<sup>-1</sup> region.</li></ul>

## Applications in Research and Drug Development

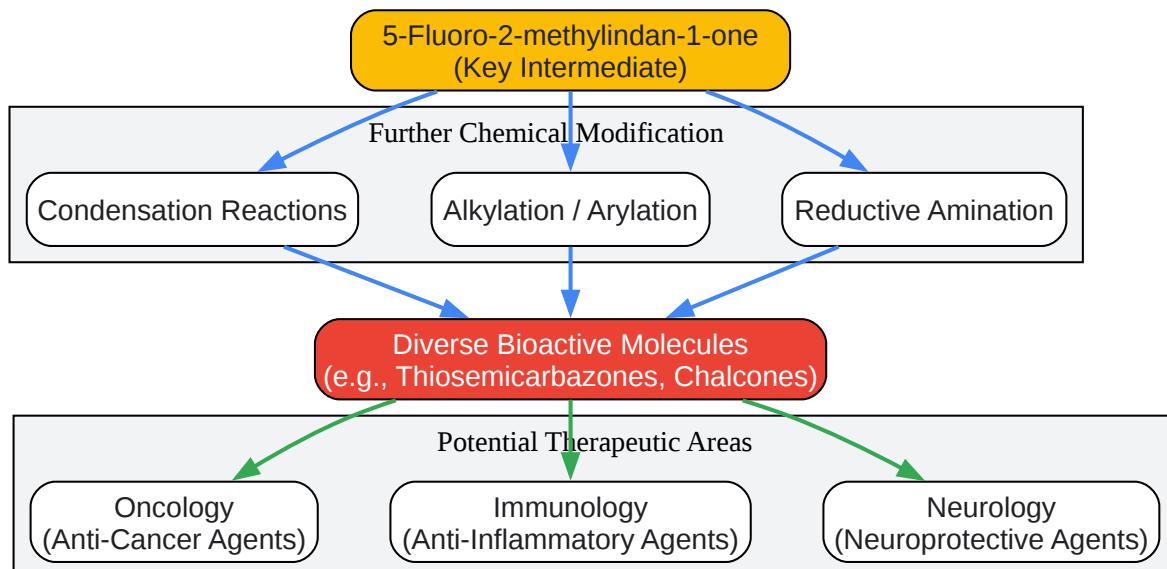
The true value of **5-Fluoro-2-methylindan-1-one** lies in its utility as a versatile chemical building block.[1][4]

# The Fluorinated Indanone Scaffold in Medicinal Chemistry

The indanone core is a "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse biological activities. The introduction of fluorine is a well-established strategy to enhance key pharmaceutical properties:

- Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.[2][3]
- Binding Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites, improving potency.[3]
- Lipophilicity & Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes.[3]

Derivatives of fluorinated indanones are actively investigated for their potential as anti-inflammatory, anti-cancer, and neuroprotective agents.[3][8][9]



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Caption: Role as a precursor to bioactive compounds.

## Safety and Handling

**5-Fluoro-2-methylindan-1-one** is an organic chemical and should be handled with appropriate care.<sup>[4]</sup> Standard laboratory safety protocols should be followed:

- Use in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.<sup>[4]</sup>
- Avoid inhalation, ingestion, and direct contact with skin and eyes.<sup>[4]</sup>
- Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.<sup>[4]</sup>

For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.

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